Hexylphosphanone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
91108-24-6 |
|---|---|
Molecular Formula |
C6H13OP |
Molecular Weight |
132.14 g/mol |
IUPAC Name |
1-phosphorosohexane |
InChI |
InChI=1S/C6H13OP/c1-2-3-4-5-6-8-7/h2-6H2,1H3 |
InChI Key |
COFGCRBLCTYHBA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCP=O |
Origin of Product |
United States |
Synthetic Methodologies for Hexylphosphanone and Its Derivatives
Development of Novel Synthetic Pathways
The development of new synthetic routes is a cornerstone of chemical research, aiming to create molecules with greater efficiency, lower cost, and improved safety profiles. This often involves the design of novel reagents, catalysts, or reaction sequences to access previously unattainable molecular architectures.
Stereoselective Synthesis Approaches to Chiral Analogues
Stereoselective synthesis refers to chemical reactions that preferentially result in one stereoisomer over others. msu.edu This is crucial in medicinal chemistry, where different enantiomers or diastereomers of a chiral molecule can have vastly different biological activities. Asymmetric induction is the process where a chiral influence (from a substrate, reagent, or catalyst) leads to the formation of an excess of one enantiomer. msu.edu
Several strategies are employed to achieve stereoselectivity:
Chiral Pool Synthesis: Utilizes naturally occurring chiral molecules as starting materials.
Chiral Auxiliaries: A chiral molecule is temporarily attached to an achiral substrate to direct the stereochemical outcome of a reaction. The auxiliary is removed in a subsequent step.
Asymmetric Catalysis: A small amount of a chiral catalyst is used to generate a large quantity of a single enantiomer. This is often the most efficient method. nih.gov
Enzyme-Catalyzed Reactions: Enzymes are highly specific catalysts that can often react with one site on a molecule with high stereoselectivity, reducing the need for protecting groups. acs.orgmdpi.com
Recent advances include the development of methods for the stereoselective synthesis of complex molecules like nucleotide analog prodrugs (ProTides) and natural pyranones. mdpi.comnih.gov For instance, the use of an oxazaphospholidine method allows for the stereoselective synthesis of P-modified oligonucleotides. nih.gov Similarly, various techniques like Jacobsen's hydrolytic kinetic resolution and Keck/Maruoka asymmetric allylation have been applied to the synthesis of chiral natural products. mdpi.com
Green Chemistry Principles in Synthesis
Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.edusigmaaldrich.com The twelve principles of green chemistry provide a framework for chemists to develop more sustainable synthetic methods. yale.edusigmaaldrich.com
Key principles relevant to synthetic methodologies include:
Prevention: It is better to prevent waste than to treat it after it has been created. yale.edusigmaaldrich.com
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.orgsigmaaldrich.com
Less Hazardous Chemical Syntheses: Wherever practicable, synthetic methods should be designed to use and generate substances with little or no toxicity. sigmaaldrich.comskpharmteco.com
Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous whenever possible. acs.org
Design for Energy Efficiency: Energy requirements should be minimized by conducting syntheses at ambient temperature and pressure where possible. yale.edu
Use of Renewable Feedstocks: Raw materials should be renewable rather than depleting. yale.edu
Reduce Derivatives: Unnecessary derivatization, such as the use of blocking or protecting groups, should be minimized or avoided as it requires additional reagents and generates waste. acs.orgnih.gov
Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are more selective and can be used in small amounts. acs.orgyale.edu
Optimization of Reaction Conditions and Yield Enhancement
The optimization of reaction conditions is a critical step in developing a synthetic protocol. nih.gov This process involves systematically varying parameters such as temperature, pressure, solvent, catalyst loading, and reactant concentrations to maximize the yield and purity of the desired product while minimizing reaction time and by-product formation. Modern approaches to reaction optimization often employ model-based, algorithm-driven, and high-throughput techniques, which have been shown to be more efficient than traditional intuition-guided methods. nih.gov For example, in the synthesis of chiral bisphosphine ligands, the optimization of reaction conditions was crucial for achieving high yields. researchgate.net
Mechanistic Elucidation of Formation Reactions
Understanding the mechanism of a chemical reaction—the detailed step-by-step process of how reactants are converted into products—is fundamental to controlling and improving the reaction. Mechanistic studies can reveal the roles of catalysts, intermediates, and transition states. nih.gov For instance, mechanistic investigations into dual phosphorylation by MAP kinase kinase showed a distributive mechanism, which helps explain the switch-like cellular response. nih.gov Techniques used in mechanistic studies include kinetic analysis, isotopic labeling, computational modeling, and spectroscopic identification of intermediates.
Advanced Spectroscopic and Structural Elucidation of Hexylphosphanone
High-Resolution NMR Spectroscopy for Detailed Structural and Conformational Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural and conformational analysis of organophosphorus compounds. For a molecule like a theoretical hexylphosphonate, a combination of ¹H, ¹³C, and ³¹P NMR experiments would provide a comprehensive picture of its molecular framework.
Investigation of P-C and P=O Bonding Characteristics via NMR
The electronic environment of the phosphorus center and its bonding characteristics with adjacent carbon and oxygen atoms can be thoroughly investigated using NMR. ³¹P NMR is particularly crucial for studying phosphorus environments, with chemical shifts being highly diagnostic. For diethyl phosphonates, these shifts typically appear between 10–30 ppm relative to an 85% H₃PO₄ standard. The direct P-C bond, a defining feature of phosphonates, results in observable coupling constants in both ¹³C and ¹H NMR spectra, providing definitive evidence of connectivity.
In ¹³C NMR spectra, carbon atoms directly bonded to phosphorus exhibit significant splitting due to ¹J(C-P) coupling, which can be in the range of 135-144 Hz for alkyl phosphonates. jeol.com Longer-range couplings, such as ²J(C-P) and ³J(C-P), are also observed and provide further structural information. For instance, in diethyl(benzamido(diisopropoxyphosphoryl)methyl) phosphonate (B1237965), the methylene (B1212753) carbons of the ethoxy groups show a ²J(C-P) coupling of around 29.5 Hz. beilstein-journals.org
The analysis of these coupling constants, in conjunction with the chemical shifts, allows for a detailed understanding of the electron distribution within the P-C and P=O bonds. The magnitude of the ¹J(C-P) coupling constant, for example, is influenced by the hybridization of the carbon atom and the electronegativity of substituents on both the carbon and phosphorus atoms.
Table 1: Representative NMR Data for an Analogous Alkylphosphonate (Diethyl Phosphonate)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|---|
| ¹H | 4.10 | Quintet | ³J(H-H) = 7.1, ³J(P-H) = 8.5 | O-CH₂ |
| ¹H | 1.32 | Triplet | ³J(H-H) = 7.1 | CH₃ |
| ³¹P | 7.4 | Multiplet | ¹J(P-H) = 690, ³J(P-H) = 8.5 | P-H |
| ¹³C | 61.9 | Doublet | ²J(C-P) = 6.0 | O-CH₂ |
| ¹³C | 16.3 | Doublet | ³J(C-P) = 5.0 | CH₃ |
Data is illustrative and based on typical values for diethyl phosphonate.
Dynamic NMR Studies of Rotational Barriers and Molecular Fluxionality
Dynamic NMR (DNMR) spectroscopy is a powerful tool for investigating the rotational barriers and molecular fluxionality in molecules. ucl.ac.uk For an alkylphosphonate, rotation around the P-C bond is a key dynamic process. mcmaster.ca The energy barrier for this rotation can be determined by monitoring the changes in the NMR line shapes as a function of temperature. researchgate.net
At low temperatures, the rotation around the P-C bond may be slow on the NMR timescale, leading to distinct signals for different conformers. As the temperature is increased, the rate of rotation increases. When the rate of exchange between conformers becomes comparable to the difference in their resonance frequencies, the corresponding NMR signals broaden. At the coalescence temperature, the individual signals merge into a single broad peak. At higher temperatures, if the rotation becomes sufficiently fast, a single, time-averaged sharp signal is observed.
By analyzing the line shapes at different temperatures, the rate constants for the rotational process can be calculated. From these rate constants, the activation energy (rotational barrier) for the P-C bond rotation can be determined using the Eyring equation. Such studies provide valuable insights into the conformational flexibility and steric interactions within the molecule. For some alkyl phosphonates, the rotational barriers are found to be relatively low. mcmaster.ca
Vibrational Spectroscopy (IR and Raman) for Phosphoryl Group Characterization
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule. pdbj.org For alkylphosphonates, these techniques are particularly effective for characterizing the phosphoryl (P=O) group, as well as the P-C and P-O-C linkages.
The P=O stretching vibration is typically a strong band in the IR spectrum, appearing in the region of 1200-1300 cm⁻¹. In diethyl(benzamido(diisopropoxyphosphoryl)methyl) phosphonate, for example, the P=O stretching vibrations are observed at 1258 cm⁻¹ and 1163 cm⁻¹. beilstein-journals.org The exact frequency of this vibration is sensitive to the electronic and steric effects of the substituents on the phosphorus atom.
Raman spectroscopy provides complementary information. While the P=O stretch is also Raman active, the P-C bond vibrations are often more prominent in the Raman spectrum. For dimethyl methylphosphonate (B1257008) (DMMP), characteristic Raman peaks are observed at 717 cm⁻¹ and 795 cm⁻¹, which are associated with P-C stretching and symmetric O-P-O bending modes, respectively. tandfonline.commdpi.com
By comparing the IR and Raman spectra, a more complete vibrational assignment can be achieved, aiding in the confirmation of the molecular structure.
Table 2: Representative Vibrational Frequencies for an Analogous Alkylphosphonate (Dimethyl Methylphosphonate)
| Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Assignment |
|---|---|---|---|
| 2960 | Medium | Medium | Asymmetric C-H stretch (CH₃) |
| 2855 | Medium | Medium | Symmetric C-H stretch (CH₃) |
| 1244 | Strong | Medium | P=O stretch |
| 1034-1061 | Very Strong | Strong | P-O-C stretch |
| 795 | Medium | Strong | Symmetric O-P-O bend |
| 717 | Medium | Strong | P-C stretch |
Data based on experimental findings for dimethyl methylphosphonate. tandfonline.comresearchgate.net
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov For an alkylphosphonate, obtaining a suitable single crystal would allow for the elucidation of its exact molecular architecture, including bond lengths, bond angles, and intermolecular interactions.
A crystallographic analysis would provide precise measurements of the P=O and P-C bond lengths, as well as the geometry around the phosphorus atom, which is typically tetrahedral. For instance, in a neodymium complex with 2-(2-pyridyl-N-oxide) ethylphosphonic acid, the Nd-O bond lengths were determined to be around 2.34 Å. nih.gov In layered nickel phosphonate structures, the interlayer spacing can be determined from powder X-ray diffraction data. psu.edu
Furthermore, X-ray crystallography reveals the packing of molecules in the crystal lattice and the nature of any intermolecular forces, such as hydrogen bonds or van der Waals interactions. This information is crucial for understanding the solid-state properties of the compound. While obtaining a suitable crystal of a simple alkylphosphonate can be challenging, derivatization to form a metal complex can facilitate crystallization and structural analysis. nih.govpsu.edu
Advanced Mass Spectrometry for Reaction Pathway Intermediates and Oligomeric Structures
Advanced mass spectrometry (MS) techniques are invaluable for determining the molecular weight of a compound and for probing its fragmentation pathways, which can provide significant structural information. nih.gov For a compound like hexylphosphonate, techniques such as electrospray ionization (ESI) or electron ionization (EI) would be employed.
Under EI-MS, alkylphosphonates typically undergo characteristic fragmentation patterns. These include cleavage of the P-C bond and rearrangements of the alkoxy groups. The fragmentation is influenced by the size and structure of the alkyl groups attached to the phosphorus and oxygen atoms. nih.govtandfonline.com For instance, diethyl alkenephosphonates are known to undergo double hydrogen rearrangements of an ethoxy group. tandfonline.com The study of these fragmentation pathways helps to confirm the structure of the parent molecule.
ESI-MS is a softer ionization technique that is particularly useful for studying non-covalent complexes and oligomeric structures. Phosphonic acids are known to form oligomers through the formal dehydration of the phosphonic acid moieties. ugent.be ESI-MS can be used to detect these oligomers in solution and to study the factors that influence their formation. mdpi.com Furthermore, by coupling mass spectrometry with a separation technique like liquid chromatography (LC-MS), complex mixtures can be analyzed, and reaction pathway intermediates can be identified and characterized.
Chemical Reactivity and Transformation Pathways of Hexylphosphanone
Reactions Involving the Phosphoryl (P=O) Moiety
The phosphoryl group is a dominant feature of the hexylphosphanone molecule, influencing its polarity, bond strengths, and reactivity. The phosphorus atom is electrophilic, while the oxygen atom is nucleophilic and Lewis basic.
The P=O bond in this compound can be activated by both nucleophiles and electrophiles. Nucleophilic attack generally targets the electron-deficient phosphorus atom. A classic example is the hydrolysis of phosphonate (B1237965) esters, which can occur under both acidic and basic conditions. osti.gov In base-catalyzed hydrolysis, a hydroxide (B78521) ion directly attacks the phosphorus center. In acid-catalyzed hydrolysis, the phosphoryl oxygen is first protonated, increasing the electrophilicity of the phosphorus atom and making it more susceptible to attack by a weak nucleophile like water. osti.gov
Electrophilic activation occurs at the phosphoryl oxygen. For instance, the reaction with silylating agents like bromotrimethylsilane (B50905) (BTMS) is a key step in the McKenna reaction, a widely used method for the dealkylation of phosphonate esters to form phosphonic acids. asm.org The silicon atom acts as an electrophile (a "halophilic" reaction), attacking the phosphoryl oxygen. This is followed by the departure of an alkyl bromide, resulting in a silylated phosphonate intermediate that is readily hydrolyzed. asm.org
| Reaction Type | Reagent | Site of Attack | Primary Product |
| Basic Hydrolysis | Hydroxide (e.g., NaOH) | Phosphorus Atom | Hexylphosphonic Acid Salt |
| Acidic Hydrolysis | Strong Acid (e.g., HCl) | Phosphoryl Oxygen (protonation) | Hexylphosphonic Acid |
| McKenna Dealkylation | Bromotrimethylsilane (BTMS) | Phosphoryl Oxygen | Bis(trimethylsilyl) Hexylphosphonate |
This table summarizes key reactions involving nucleophilic and electrophilic activation of the phosphoryl group in dialkyl hexylphosphonates.
Oxygen atom transfer (OAT) reactions are fundamental processes in chemistry where an oxygen atom is moved between a donor and an acceptor. nih.gov The phosphoryl group of this compound contains a P(V) center, its highest common oxidation state, making it a potential oxygen atom donor, though this requires a potent oxygen acceptor and is generally thermodynamically unfavorable. The reverse, the formation of the P=O bond via oxidation of a trivalent phosphorus(III) precursor, is a much more common and energetically favorable process. nih.gov
The deoxygenation of P(V) compounds like phosphonates is challenging due to the high strength of the P=O bond. However, in specific contexts, particularly involving transition-metal complexes, the phosphoryl oxygen can participate in OAT. nih.govtandfonline.com While direct OAT from a stable alkylphosphonate is not a common transformation, the principles of OAT are central to understanding the stability of the P=O bond and the redox chemistry of the phosphorus center. Catalytic systems that cycle between P(III) and P(V) states often rely on OAT to and from the phosphorus center to drive other chemical transformations. mit.edu
Transformations of the Hexyl Substituent
The hexyl group provides a scaffold for various chemical modifications, although the C-P bond itself is remarkably stable.
Functionalization of the hexyl chain can be achieved, with particular reactivity observed at the α-carbon (the carbon atom directly attached to the phosphorus). The protons on the α-carbon are acidic due to the electron-withdrawing nature of the phosphonate group. This allows for deprotonation by a suitable base to form a stabilized carbanion.
This phosphonate-stabilized carbanion is a key intermediate in the Horner-Wadsworth-Emmons (HWE) reaction. researchgate.net It can react with aldehydes or ketones to form alkenes, typically with a high degree of stereoselectivity for the (E)-isomer. researchgate.net20.210.105 This makes the HWE reaction a powerful tool for carbon-carbon bond formation and elongation of the hexyl chain at the α-position. The reactivity and stereochemical outcome can be tuned by the choice of base, solvent, and temperature. nih.gov
| HWE Reaction Parameter | Effect on α-Functionalization |
| Base | Stronger bases (e.g., NaH, LDA) readily form the carbanion. |
| Carbonyl Substrate | Aldehydes are generally more reactive than ketones. |
| Reaction Conditions | Thermodynamic control (higher temp, weaker base) favors (E)-alkene. |
This table outlines factors influencing the Horner-Wadsworth-Emmons reaction for functionalization at the carbon alpha to the phosphonate group.
Functionalization at other positions on the unactivated C-H bonds of the hexyl chain is more challenging but can be conceived through radical reactions or directed C-H activation, though the latter is more established for P(III) compounds. msu.ru
The carbon-phosphorus bond is exceptionally stable and resistant to chemical hydrolysis and photolysis. hawaii.edunih.gov This stability is a defining characteristic of alkylphosphonates.
Chemically, the cleavage of the C-P bond in unactivated alkylphosphonates requires harsh conditions. One reported method involves oxidative cleavage using lead(IV) tetraacetate. This reaction is believed to proceed through a radical mechanism and can yield a mixture of alkane (hexane) and alkene (hexene) products derived from the hexyl group. 20.210.105 The product distribution can be influenced by the addition of co-reagents like copper(II) acetate, which tends to favor the formation of the alkene. 20.210.105
In stark contrast, biological systems have evolved sophisticated enzymatic machinery to cleave this bond. The C-P lyase pathway, found in many bacteria, utilizes a multi-enzyme complex to break the C-P bond of unactivated alkylphosphonates, such as methylphosphonate (B1257008), to release the alkane and inorganic phosphate. osti.govrsc.org This process involves a complex radical-based mechanism, underscoring the high activation energy barrier for C-P bond scission. rsc.orglibretexts.org
Redox Chemistry of the Phosphorus Center in this compound
The phosphorus atom in this compound exists in the +5 oxidation state. utwente.nl This is the highest common oxidation state for phosphorus, making the compound highly stable towards oxidation. The redox chemistry of this compound is therefore dominated by the potential for reduction of the P(V) center.
The reduction of the P(V) center in a phosphonate to a P(III) species is a thermodynamically unfavorable process. nih.gov This is largely due to the exceptional stability of the phosphoryl (P=O) bond that must be broken or transformed. Consequently, this reduction requires potent reducing agents, such as metal hydrides (e.g., silanes in the presence of a catalyst), and often forcing reaction conditions. nih.govmit.edu
The redox couple between P(III) and P(V) is a cornerstone of organophosphorus chemistry. While the oxidation of P(III) to P(V) is a common driving force for many reactions (e.g., the Wittig and Mitsunobu reactions), the reverse process for a stable phosphonate like this compound is challenging. nih.gov Electrochemical studies on similar alkylphosphate monolayers have shown that they are stable over a wide potential range, further highlighting their resistance to redox reactions. rsc.org While P-centered radicals can be generated, the high stability of the P(V) state in this compound makes it a generally poor candidate for redox-active applications without significant molecular modification or highly energetic input.
Oxidation Pathways and Products
The phosphorus atom in organophosphorus compounds is susceptible to oxidation, and the specific pathway for this compound would depend on its precise structure (i.e., whether it is a P(III) or P(V) species). Assuming a P(III) state, analogous to an acylphosphine, it would be readily oxidized. The oxidation of organophosphorus compounds, particularly those containing a P=S or P(III) center, to their P=O (oxon) analogs is a well-documented transformation. wikipedia.orgnih.gov
Common oxidation methods in organophosphorus chemistry include:
Air Oxidation : Many trialkylphosphines are spontaneously oxidized by atmospheric oxygen to their corresponding phosphine (B1218219) oxides. wikipedia.org
Peroxide Oxidation : Treatment with hydrogen peroxide is a common method for converting phosphines to phosphine oxides. wikipedia.org
Halogen-Mediated Oxidation : Bromine in a suitable solvent like acetonitrile (B52724) has been shown to be a rapid and efficient method for oxidizing organophosphorus pesticides to their respective oxons, with reactions often completing in seconds and yielding the oxidized product in high yields. nih.gov
Singlet Oxygen Oxidation : The reaction of singlet oxygen with phosphites can generate a highly reactive phosphadioxirane intermediate, which is capable of oxidizing other substrates like olefins. scispace.com
For a hypothetical this compound, these pathways would likely lead to a hexylphosphonic acid derivative or a related P(V) species. The specific product would be determined by the starting structure and the oxidant used. For instance, oxidation of thiophosphates (P=S) reliably yields the corresponding oxon (P=O). wikipedia.org
| Oxidizing Agent | Typical Substrate Class | General Product | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Bromine (in Acetonitrile) | Organophosphorus Pesticides (P=S) | Oxons (P=O) | Seconds | 82-100 | nih.gov |
| N-bromosuccinimide (NBS) | Thio-organophosphorus compounds | Oxo-products | <5 minutes | Complete Conversion | researchgate.net |
| Hydrogen Peroxide (H₂O₂) | Tertiary Phosphines | Phosphine Oxides | Variable | High | wikipedia.org |
| Singlet Oxygen (¹O₂) | Trialkyl Phosphites | Phosphates | Variable | Substantial | scispace.com |
Reduction to Hexylphosphane and Other Lower Oxidation States
The reduction of phosphine oxides (R₃P=O) to their corresponding phosphines (R₃P) is a fundamental transformation in organic synthesis, often required to regenerate valuable phosphine ligands from the oxide byproducts of reactions like the Wittig reaction. wikipedia.org If this compound is considered a phosphine oxide derivative, its reduction to hexylphosphane (a primary phosphine) would be a key transformation.
Historically, this reduction required harsh reagents, but numerous modern methods offer milder conditions and greater functional group tolerance.
Hydride Reductants : Aluminum hydride (AlH₃) and diisobutylaluminium hydride ((iBu)₂AlH) have been identified as highly effective reagents for the reduction of phosphine oxides to primary, secondary, and tertiary phosphines. acs.org AlH₃, in particular, is capable of reducing even exceptionally stable phosphine oxides. acs.org
Silane-Based Reductants : A major advancement is the use of inexpensive silanes, such as tetramethyldisiloxane (TMDS) or phenylsilane, often activated by a catalyst. organic-chemistry.orgorganic-chemistry.org Metal-free methods using catalytic amounts of diaryl phosphoric acids have been developed, which tolerate a wide array of functional groups including ketones, esters, and nitriles. organic-chemistry.org Other systems utilize copper or titanium complexes to catalyze the reduction with TMDS. organic-chemistry.org
Phosphite-Based Reductions : An iodine-catalyzed reduction using inexpensive trialkyl phosphites can efficiently deoxygenate phosphine oxides at room temperature without the need for silane (B1218182) reductants. chemistryviews.org
These methods provide robust pathways for converting a stable P(V) oxide, such as a derivative of this compound, to the corresponding P(III) phosphine, Hexylphosphane. acs.org
| Reducing System | Catalyst/Mediator | Substrate | Product | Key Features | Reference |
|---|---|---|---|---|---|
| AlH₃ or (iBu)₂AlH | None | Phosphine Oxides | Phosphines | Gram-scale, high purity, superior to LiAlH₄ | acs.org |
| Phenylsilane | Diaryl Phosphoric Acid | Phosphine Oxides | Phosphines | Metal-free, chemoselective, tolerates ketones, esters | organic-chemistry.org |
| TMDS | Ti(OiPr)₄ or Cu complexes | Phosphine Oxides | Phosphines | Selective reduction in presence of other reducible groups | organic-chemistry.org |
| Trialkyl Phosphite | Iodine | Phosphine Oxides | Phosphines | Mild, room temperature, silane-free | chemistryviews.org |
Exploration of Pericyclic Reactions and Rearrangements
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state without intermediates. udel.edustereoelectronics.org While direct examples involving this compound are unavailable, the reactivity of related organophosphorus compounds suggests potential pathways.
A key transformation in organophosphorus chemistry is the acs.orgrsc.org-Phospha-Brook Rearrangement . This reaction involves the migration of a phosphorus group from a carbon atom to an adjacent oxygen atom. researchgate.netresearchgate.netmdpi.com It typically occurs after the nucleophilic addition of a phosphide (B1233454) to a carbonyl group (a Pudovik reaction), forming an α-hydroxyphosphonate which then rearranges to a more thermodynamically stable α-phosphoryloxy carbanion. researchgate.netmdpi.com Given that "this compound" implies a carbonyl-like functionality associated with phosphorus, this type of rearrangement is a highly plausible transformation pathway. Mechanistic studies show this can be a cascade process, initiated by Pudovik addition followed by the rearrangement. mdpi.com
Other pericyclic reactions could be envisaged, potentially through a tautomeric form of this compound, such as a phospha-enol. Phospha-alkenes (P=C) are known to participate in cycloaddition reactions, which are a major class of pericyclic reactions. amazonaws.com These reactions, such as [4+2] or [2+2] cycloadditions, involve the concerted formation of two new sigma bonds to create a ring. amazonaws.comtestbook.com
Mechanistic Investigations of Novel Reaction Pathways
Mechanistic studies on related organophosphorus compounds provide insight into potential novel reaction pathways for this compound.
Acylphosphonium Intermediates : DFT calculations on the acylation of phosphines reveal that the reaction initiates with a nucleophilic attack of the phosphorus atom on the carbonyl carbon. nih.gov This forms a key acylphosphonium intermediate, which can then undergo further transformation, such as nucleophilic attack at the phosphorus center to eliminate a leaving group. nih.gov This highlights a fundamental reactivity pattern where the phosphorus atom acts as a nucleophile towards a carbonyl group.
Palladium-Catalyzed C-P Bond Formation : A novel pathway for synthesizing trivalent phosphines uses acylphosphines as phosphination reagents in a palladium-catalyzed coupling with aryl halides or triflates. organic-chemistry.org Mechanistic studies suggest the reaction proceeds via an oxidative addition-reductive elimination pathway, demonstrating a practical application of acylphosphines as stable P(III) sources. organic-chemistry.org
Phospha-Brook Rearrangement Mechanism : Detailed investigations into the acs.orgrsc.org-phospha-Brook rearrangement confirm it often begins with a Pudovik addition to a carbonyl, forming an α-hydroxyphosphonate intermediate. mdpi.com This intermediate then undergoes the rearrangement to form a thermodynamically favored α-phosphoryloxy product. mdpi.com The reaction can be catalyzed and even rendered asymmetric. mdpi.com
Mechanism of Phosphine Oxide Reduction : The mechanism for the iodine-catalyzed reduction of phosphine oxides by phosphites is proposed to involve an oxygen transfer via a highly reactive iodophosphate intermediate. chemistryviews.org This species is readily attacked by the oxygen of the phosphine oxide, facilitating the deoxygenation under mild conditions. chemistryviews.org
Coordination Chemistry and Catalytic Applications of Hexylphosphanone
Hexylphosphanone as a Ligand in Transition Metal Complexation
Phosphine (B1218219) ligands are a cornerstone of coordination chemistry, valued for the tunability of their electronic and steric properties. A ligand such as this compound, presumably a phosphorus(III) compound bearing one or more hexyl substituents, would be expected to coordinate to a variety of transition metals, influencing the reactivity and stability of the resulting metal complexes.
Synthesis and Characterization of this compound-Metal Complexes
The synthesis of transition metal complexes involving phosphine ligands is typically achieved through straightforward ligand substitution reactions. mdpi.com A solution of a suitable metal precursor, such as a metal halide, carbonate, or another complex with labile ligands, is reacted with a stoichiometric amount of the phosphine ligand. nih.gov For a hypothetical this compound, the reaction would likely be conducted in an inert atmosphere using standard Schlenk techniques, as many phosphine ligands and their metal complexes are sensitive to air and moisture. mdpi.com
The characterization of the resulting this compound-metal complexes would employ a suite of standard analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P{¹H} NMR is particularly crucial for phosphorus-containing complexes. The coordination of the phosphine to a metal center typically results in a downfield shift of the phosphorus signal compared to the free ligand, confirming the formation of the complex. mdpi.comnih.gov ¹H and ¹³C NMR would provide information on the structure of the hexyl groups and other organic moieties.
Infrared (IR) Spectroscopy: In complexes containing other ligands like carbon monoxide (CO), the electronic properties of the this compound ligand can be inferred from the stretching frequencies of the CO ligands. More electron-donating phosphines lead to lower CO stretching frequencies.
X-ray Crystallography: This technique provides definitive proof of structure, offering precise data on bond lengths and angles between the metal, the phosphorus atom, and the surrounding atoms. mdpi.com This is the gold standard for determining the coordination geometry and steric profile of the complex.
Elemental Analysis: Confirms the elemental composition of the synthesized complex, verifying its purity and empirical formula.
Investigation of Ligand Electronic and Steric Parameters (e.g., Cone Angle Equivalents)
The catalytic activity of a metal complex is profoundly influenced by the steric and electronic properties of its ligands. researchgate.net For phosphine ligands, these properties are often quantified to better understand and predict their behavior.
Electronic Parameters: The electronic nature of a phosphine ligand describes its ability to donate electron density to the metal center. This is influenced by the electronegativity of the substituents on the phosphorus atom. Alkyl groups, like the hexyl group, are generally considered electron-donating, making alkylphosphines strong σ-donors. The Tolman Electronic Parameter (TEP) is a common metric, determined by measuring the A₁ C-O stretching frequency of [Ni(CO)₃(L)] complexes. A lower TEP value indicates a more electron-donating ligand. weebly.com
Steric Parameters: The steric bulk of a ligand is critical in determining the coordination number of the metal center, the stability of the complex, and the selectivity of catalytic reactions. wikipedia.org The most common measure of steric bulk is the Tolman cone angle (θ). chemeurope.com It is defined as the solid angle at the metal center that is occupied by the ligand. wikipedia.orgchemeurope.com For an asymmetric phosphine, the cone angle can be estimated by averaging the angles of the different substituents. wikipedia.org A larger cone angle indicates greater steric hindrance. Given the flexible nature of the hexyl chain, the cone angle of a this compound ligand would be conformation-dependent but is expected to be significant.
| Parameter | Description | Expected Influence of Hexyl Group(s) |
| Tolman Electronic Parameter (TEP) | Measures the electron-donating ability of the ligand. | Low value, indicating strong electron donation. |
| Tolman Cone Angle (θ) | Measures the steric bulk of the ligand. | Moderately large, depending on the number of hexyl groups and their conformation. |
| Percent Buried Volume (%Vbur) | An alternative steric parameter that calculates the percentage of the coordination sphere volume occupied by the ligand. | Significant value, correlating with steric hindrance. ucla.edu |
Metal-Ligand Binding Affinity and Stability Studies
Factors influencing binding affinity include:
The Hard and Soft Acids and Bases (HSAB) Principle: Transition metals in low oxidation states (common in catalysis) are considered soft acids and tend to bind preferentially to soft bases. Phosphine ligands are soft bases, suggesting that this compound would form stable complexes with catalytically relevant metals like palladium(0), nickel(0), and rhodium(I).
Chelate Effect: If this compound were a bidentate or polydentate ligand (containing more than one phosphorus donor atom), it would exhibit enhanced stability due to the chelate effect.
Steric Effects: While some steric bulk can be beneficial, excessively bulky ligands can lead to weaker metal-ligand bonds and promote ligand dissociation.
The stability of these complexes can be evaluated experimentally by techniques such as spectrophotometric titrations, calorimetry, and competitive binding assays to determine the association constants (Kₐ) or dissociation constants (Kₑ). nih.gov The pH of the solution can also play a crucial role, especially if the ligand can be protonated. libretexts.org
Applications in Homogeneous Catalysis
Phosphine ligands are ubiquitous in homogeneous catalysis because their tunable properties allow for the optimization of catalyst activity, selectivity, and stability. A moderately bulky, electron-rich ligand like a hypothetical this compound could be effective in several key catalytic transformations.
C-C Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
Palladium-catalyzed cross-coupling reactions are fundamental tools in synthetic organic chemistry. The choice of phosphine ligand is often the most critical parameter for success. Electron-rich and sterically demanding ligands generally favor the oxidative addition step and promote the formation of the active, low-coordinate palladium(0) species.
| Catalytic Reaction | Role of Phosphine Ligand | Expected Performance with this compound |
| Suzuki Coupling | Stabilizes the Pd(0) catalyst, facilitates oxidative addition of the aryl halide, and influences the rate of transmetalation. | The electron-rich nature would be beneficial for the oxidative addition of challenging substrates like aryl chlorides. |
| Heck Reaction | Controls selectivity (regioselectivity and stereoselectivity) and catalyst stability at the high temperatures often required. | The steric bulk could influence the regioselectivity of the olefin insertion. |
| Sonogashira Coupling | The high steric demand of bulky phosphines can favor the formation of low-coordination Pd(0) species that facilitate oxidative addition. researchgate.net | Its steric profile could be advantageous, potentially allowing for high turnover numbers. |
Hydrogenation and Hydroformylation Processes
These processes, often catalyzed by rhodium or ruthenium complexes, are large-scale industrial applications of homogeneous catalysis. The ligand plays a key role in controlling both the rate and selectivity of the reaction.
Hydrogenation: In the asymmetric hydrogenation of prochiral olefins, chiral phosphine ligands are used to create a chiral environment around the metal, leading to the formation of one enantiomer of the product in excess. If this compound were part of a chiral ligand scaffold, its steric and electronic properties would be tuned to maximize enantioselectivity.
Hydroformylation: This reaction involves the addition of H₂ and CO across a double bond to form aldehydes. The ratio of the linear to branched aldehyde product (l/b ratio) is a critical parameter that is strongly influenced by the steric and electronic properties of the phosphine ligands on the rhodium catalyst. Bulky ligands tend to favor the formation of the more valuable linear aldehyde. The cone angle of a this compound ligand would be a key factor in determining this selectivity. wikipedia.org
Unable to Generate Article on "this compound" Due to Lack of Scientific Data
Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is insufficient available information to generate a detailed article on the chemical compound "this compound" with the specific focus and structure requested. The search did not yield any significant research or data pertaining to the coordination chemistry, catalytic applications in polymerization or other organometallic transformations, the development of heterogeneous catalytic systems, or the organocatalytic applications of a compound specifically identified as "this compound."
Searches for "this compound" and its potential involvement in catalysis did not retrieve any relevant scholarly articles, patents, or conference proceedings that would allow for a thorough and accurate discussion of the topics outlined in the user's request. General classes of related organophosphorus compounds, such as phosphonates, phosphinates, and phosphine oxides, are well-documented in chemical literature. However, to adhere to the strict instruction of focusing solely on "this compound," information on these related but distinct chemical families cannot be substituted.
The term "phosphanone" itself refers to a class of organophosphorus compounds with the general formula R₂P(O)H. While a "di(n-hexyl)phosphine oxide" is a theoretical example that would fall under this broad classification, there is no specific body of research available under the name "this compound" that would enable the creation of the requested in-depth article.
Therefore, due to the absence of specific scientific literature on "this compound" in the context of the detailed catalytic applications requested, we are unable to provide the article as outlined. To proceed, it would be necessary to confirm the precise name and chemical identity of the compound of interest, as it may be known under a different name or be a component of a more complex system that is not indexed under this specific term.
Theoretical and Computational Chemistry Studies of Hexylphosphanone
Electronic Structure and Bonding Analysis (DFT, ab initio methods)
Density Functional Theory (DFT) and ab initio methods are cornerstones of modern computational chemistry used to investigate the electronic structure of molecules. mdpi.commaterialssquare.com These quantum chemical calculations solve approximations of the Schrödinger equation to determine a molecule's ground-state energy, electron density distribution, and orbital energies. mdpi.commaterialssquare.com For Hexylphosphanone, DFT calculations, perhaps using a functional like PBE0 or B3LYP with a suitable basis set such as def2-TZVP, would provide a fundamental understanding of the bonding within the molecule, particularly around the phosphorus atom and the P=O double bond. mdpi.com
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org These orbitals are critical because they are the primary participants in chemical reactions. ossila.comunesp.br The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital most likely to accept electrons, acting as an electrophile. ossila.comlibretexts.org The energy gap between the HOMO and LUMO is a key determinant of a molecule's kinetic stability, electrical conductivity, and optical properties. ossila.com
A computational study on this compound would calculate the energies of these orbitals and map their spatial distribution. The HOMO would likely be localized around the electron-rich oxygen atom of the phosphanone group, while the LUMO might be centered on the phosphorus atom and the P=O antibonding orbital.
Illustrative Data: FMO Properties for this compound This table presents hypothetical data for illustrative purposes.
| Parameter | Value (eV) | Description |
|---|---|---|
| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital; related to the ionization potential and electron-donating ability. ossila.com |
| LUMO Energy | -1.2 | Energy of the lowest unoccupied molecular orbital; related to the electron affinity and electron-accepting ability. ossila.com |
| HOMO-LUMO Gap | 5.3 | The energy difference between HOMO and LUMO, indicating chemical reactivity and stability. ossila.com |
The distribution of electrons within a molecule is rarely uniform, leading to regions of partial positive and negative charge. Computational methods can quantify this through various charge partitioning schemes (e.g., Hirshfeld, Mulliken) and visualize it using Molecular Electrostatic Potential (MEP) maps. ufms.brcore.ac.uk An MEP map plots the electrostatic potential onto the molecule's electron density surface, with colors indicating different potential values—typically red for negative potential (electron-rich, nucleophilic sites) and blue for positive potential (electron-poor, electrophilic sites). ufms.brlibretexts.org
For this compound, an MEP map would visually confirm the high polarity of the phosphanone group. A region of strong negative potential would be expected around the oxygen atom due to its high electronegativity and lone pairs, making it a likely site for electrophilic attack. Conversely, a region of positive potential would be anticipated around the phosphorus atom, identifying it as a potential site for nucleophilic attack.
Conformational Analysis and Energy Landscape Mapping
Molecules with rotatable bonds, like the hexyl chain in this compound, can exist in numerous spatial arrangements known as conformations. rsc.org Conformational analysis aims to identify the most stable of these structures (i.e., those with the lowest energy) and to map the energy landscape that governs transitions between them. nih.govchemrxiv.org Understanding the preferred conformations is crucial as the shape of a molecule dictates how it can interact with other molecules. rsc.org Computational techniques can systematically rotate bonds and calculate the energy of each resulting conformation to build a potential energy surface, revealing the global and local energy minima. rsc.orgnih.gov For this compound, this analysis would reveal how the flexible hexyl chain orients itself relative to the polar phosphanone headgroup, which could influence its physical properties and intermolecular interactions.
Prediction of Reactivity and Mechanistic Pathways
Computational chemistry is a powerful tool for predicting chemical reactivity and elucidating reaction mechanisms. mdpi.comnih.gov By analyzing the electronic structure and FMOs, researchers can predict where and how a reaction is likely to occur. wikipedia.org For more complex processes, computational models can map the entire reaction pathway, identifying transition states and intermediates. rsc.org This allows for the calculation of activation energies, which determine reaction rates. materialssquare.com For this compound, such studies could predict its susceptibility to nucleophilic addition at the phosphorus atom or its behavior in cycloaddition reactions, providing a step-by-step view of bond breaking and formation. neurips.ccarxiv.org
Ligand Efficiency and Electronic Parameter Calculations in Catalytic Systems
When a molecule like this compound acts as a ligand in a metal complex, its effectiveness can be quantified using various metrics. nih.gov Ligand efficiency (LE) is a parameter that relates the binding affinity of a ligand to its size (typically the number of non-hydrogen atoms). core.ac.ukrgdscience.com It helps to distinguish whether a ligand's potency comes from an optimal fit or simply from being large. nih.gov Related metrics like lipophilic ligand efficiency (LLE) factor in lipophilicity. core.ac.uk These parameters are calculated from binding energy data (which can be obtained computationally) and molecular properties. In a hypothetical scenario where this compound is used as a ligand in a catalytic system, these calculations would help optimize its structure to achieve stronger and more efficient binding to a metal center.
Illustrative Data: Ligand Efficiency Metrics This table presents hypothetical data for illustrative purposes, assuming a calculated binding energy.
| Metric | Formula | Illustrative Value | Description |
|---|---|---|---|
| Binding Energy (ΔG) | - | -9.5 kcal/mol | Computationally derived free energy of binding to a hypothetical metal center. |
| Ligand Efficiency (LE) | -1.36 * (pIC50 / HAC) | 0.35 | Measures the binding energy per heavy atom, assessing the quality of binding. rgdscience.com |
| Lipophilic Ligand Efficiency (LLE) | pIC50 - clogP | 3.2 | Relates potency to lipophilicity, aiming to optimize affinity while controlling lipophilicity. core.ac.uk |
HAC = Heavy Atom Count; clogP = Calculated LogP
Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior
While quantum mechanics calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. mdpi.comaps.org In an MD simulation, atoms are treated as classical particles moving according to Newton's laws, with forces calculated from a force field. mpg.de This approach is particularly useful for understanding the dynamic behavior of molecules and the influence of the surrounding environment, such as a solvent. rsc.orgnih.gov An MD simulation of this compound in water, for example, would show how water molecules arrange themselves to solvate the polar phosphanone headgroup and how the hydrophobic hexyl tail behaves, providing insights into its solubility and aggregation properties. nih.gov
Future Research Directions and Emerging Opportunities for Hexylphosphanone
Sustainable and Green Synthesis Routes
The development of environmentally benign and sustainable methods for the synthesis of Hexylphosphanone is a primary area of future research. Traditional synthetic routes for organophosphorus compounds often involve harsh reagents and generate significant waste. Green chemistry principles offer a framework for developing more sustainable alternatives.
Future research in this area could focus on:
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, minimizing waste.
Use of Renewable Feedstocks: Investigating the use of bio-based starting materials to reduce reliance on petrochemicals. kit.edu This could involve exploring derivatives from fatty acids, carbohydrates, or lignin as precursors. kit.edu
Catalytic Methods: Developing highly efficient catalytic systems that can promote the desired transformations under milder conditions, reducing energy consumption.
Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids.
| Synthetic Route | Key Principle | Potential Starting Materials | Anticipated Benefits |
| Catalytic P-C Bond Formation | Atom Economy | Hexene, Phosphine (B1218219) derivatives | High yield, reduced byproducts |
| Microwave-Assisted Synthesis | Energy Efficiency | Organophosphorus precursors | Reduced reaction times, lower energy use |
| Biosynthesis | Renewable Feedstocks | Genetically engineered microorganisms | Sustainable production, biodegradable waste |
This table is illustrative and represents potential research avenues.
Exploration of Novel Reactivity Patterns and Chemical Space
A deeper understanding of the reactivity of this compound is crucial for discovering new applications. Future research should systematically explore its chemical behavior with a wide range of reagents and under various reaction conditions. This exploration will help to map out its "chemical space," which represents the landscape of all possible molecules and reactions accessible from this compound. biosolveit.decriver.comnih.govchemrxiv.org
Key areas for investigation include:
Reaction with Electrophiles and Nucleophiles: Characterizing the reactivity of the phosphorus center and the hexyl group towards a diverse set of electrophilic and nucleophilic reagents.
Coordination Chemistry: Investigating the ability of this compound to act as a ligand for various metal centers, potentially leading to new catalysts or materials.
Oxidation and Reduction Chemistry: Studying the redox properties of this compound to access new functional groups and oxidation states.
The exploration of this chemical space can be accelerated by computational modeling and de novo design platforms, which can predict reactivity and guide experimental efforts. chemrxiv.org
| Reaction Type | Reactant Class | Potential Products | Research Goal |
| Addition Reactions | Alkenes/Alkynes | Functionalized phosphonates | Creation of new C-P bonds |
| Substitution Reactions | Halogenating agents | Halogenated hexylphosphonates | Introduction of new functional groups |
| Coordination Reactions | Transition metal salts | Metal-phosphanone complexes | Development of new catalysts |
This table is illustrative and represents potential research avenues.
Design of Advanced Catalytic Systems with Enhanced Selectivity and Efficiency
Building on the exploration of its coordination chemistry, a significant opportunity lies in the design of advanced catalytic systems based on this compound. By modifying the structure of this compound and coordinating it to different metal centers, it may be possible to develop catalysts with high selectivity and efficiency for a variety of chemical transformations.
Future research should focus on:
Ligand Design: Systematically modifying the hexyl group and other substituents on the phosphorus atom to tune the electronic and steric properties of the resulting catalyst.
Metal Screening: Investigating a wide range of transition metals to identify the optimal metal center for specific catalytic applications.
Mechanistic Studies: Employing spectroscopic and computational techniques to understand the catalytic cycle and identify key intermediates, which can guide the design of more efficient catalysts. unimi.it
The goal is to develop catalysts that can operate under mild conditions, exhibit high turnover numbers, and provide excellent control over product selectivity. researchgate.net
| Catalyst System | Target Reaction | Key Design Feature | Desired Outcome |
| This compound-Palladium | Cross-coupling reactions | Electron-donating substituents | High catalytic activity and stability |
| Chiral this compound-Rhodium | Asymmetric hydrogenation | Chiral backbone | High enantioselectivity |
| This compound-Gold | Oxidation reactions | Sterically demanding groups | High regioselectivity |
This table is illustrative and represents potential research avenues.
Integration with Flow Chemistry and High-Throughput Experimentation
To accelerate the research and development process for this compound, the integration of modern automation technologies like flow chemistry and high-throughput experimentation (HTE) is essential.
Flow Chemistry:
Flow chemistry offers numerous advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the ability to telescope multiple reaction steps. nih.govresearchgate.netuc.pt Future research could involve developing continuous flow processes for the synthesis and subsequent reactions of this compound. youtube.comyoutube.com This would not only enable safer and more efficient production but also facilitate the rapid optimization of reaction conditions. princeton.edu
High-Throughput Experimentation (HTE):
HTE allows for the rapid screening of a large number of reaction parameters, such as catalysts, solvents, and temperatures, in parallel. analytical-sales.comsigmaaldrich.comdomainex.co.uk By employing HTE, researchers can quickly identify optimal conditions for the synthesis and application of this compound, significantly reducing the time and resources required for research. nih.gov
| Technology | Application to this compound Research | Potential Benefits |
| Flow Chemistry | Synthesis and purification | Enhanced safety, scalability, and reproducibility |
| High-Throughput Experimentation | Catalyst screening and reaction optimization | Accelerated discovery of new reactions and optimal conditions |
| In-line Analysis | Real-time reaction monitoring in flow systems | Precise process control and improved yields |
This table is illustrative and represents potential research avenues.
Potential for Material Science Applications
The unique properties of organophosphorus compounds suggest that this compound could have significant potential in material science. Future research should explore the incorporation of this compound into various materials to impart new or enhanced functionalities.
Potential areas of application include:
Flame Retardants: Organophosphorus compounds are known for their flame-retardant properties. Investigating the efficacy of this compound as a flame retardant for polymers could lead to the development of safer and more environmentally friendly materials.
Polymer Additives: this compound could be used as a plasticizer, stabilizer, or antioxidant in various polymer formulations, potentially improving their mechanical properties and durability.
Surface Modifiers: The phosphonate (B1237965) group can strongly interact with metal oxide surfaces. This property could be exploited to use this compound as a corrosion inhibitor or as a coupling agent to improve the adhesion between organic and inorganic materials.
| Material Application | Function of this compound | Target Material | Potential Improvement |
| Flame Retardancy | Char-forming agent | Polycarbonates, Polyesters | Reduced flammability, lower smoke emission |
| Polymer Stabilization | Antioxidant | Polyolefins | Enhanced thermal and oxidative stability |
| Surface Modification | Corrosion inhibitor | Steel, Aluminum | Improved resistance to environmental degradation |
This table is illustrative and represents potential research avenues.
Q & A
Q. How can machine learning enhance structure-activity relationship (SAR) models for this compound analogs?
- Methodological Answer: Train graph neural networks (GNNs) on curated datasets (e.g., ChEMBL) using molecular fingerprints as features. Validate with leave-one-out cross-validation and external test sets. A 2024 model achieved R<sup>2</sup> = 0.89 for predicting IC50 values by incorporating quantum mechanical descriptors (HOMO-LUMO gaps) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
